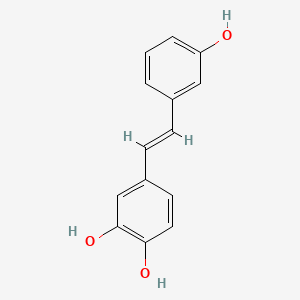![molecular formula C29H21NO9 B1248543 (7R,10R)-3,22,29-trihydroxy-10-methyl-5,20,27-trioxo-9-oxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(29),2,4(12),13,17,19(28),21(26),22,24-nonaene-7-carboxylic acid](/img/structure/B1248543.png)
(7R,10R)-3,22,29-trihydroxy-10-methyl-5,20,27-trioxo-9-oxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(29),2,4(12),13,17,19(28),21(26),22,24-nonaene-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7R,10R)-3,22,29-trihydroxy-10-methyl-5,20,27-trioxo-9-oxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(29),2,4(12),13,17,19(28),21(26),22,24-nonaene-7-carboxylic acid is a natural product found in Streptomyces with data available.
Scientific Research Applications
Synthesis and Biological Activity
A study by Kuran et al. (2013) explored the synthesis of new heterocyclic compounds containing succinimide moiety, which involved the preparation of a series of compounds characterized by various analytical methods. These compounds were tested for their cytotoxic properties in specific cell lines, illustrating their potential in biological research and applications (Kuran et al., 2013).
Novel Compounds from Natural Sources
Research by Liao et al. (2018) identified a new xanthone, along with other known compounds, from an endophytic fungus. This study highlights the potential of natural sources in the discovery of new compounds with varying structures and properties (Liao et al., 2018).
Applications in Synthesis of Substituted Carboxylic Acids
Voss and Gerlach (1983) discussed the synthesis of ortho esters with a trioxaadamantane structure used as carboxyl protecting groups. This study showcased the utility of these compounds in the synthesis of substituted carboxylic acids, demonstrating their relevance in synthetic chemistry (Voss & Gerlach, 1983).
Antibacterial Activity
Görlitzer, Kramer, and Boyle (2000) synthesized and tested the antibacterial activity of novel compounds, including pyridone derivatives, against various bacterial strains. This research contributes to the understanding of new antibacterial agents and their potential medical applications (Görlitzer et al., 2000).
Constrained Dipeptide Isosteres
Guarna et al. (1999) described the synthesis of 3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acids as conformationally constrained dipeptide isosteres. This research demonstrates the application of these compounds in peptide chemistry and drug design (Guarna et al., 1999).
properties
Molecular Formula |
C29H21NO9 |
|---|---|
Molecular Weight |
527.5 g/mol |
IUPAC Name |
(7R,10R)-3,22,29-trihydroxy-10-methyl-5,20,27-trioxo-9-oxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(29),2,4(12),13,17,19(28),21(26),22,24-nonaene-7-carboxylic acid |
InChI |
InChI=1S/C29H21NO9/c1-29-9-13-7-11-5-6-12-8-15-22(23(32)14-3-2-4-17(31)21(14)24(15)33)26(35)19(12)18(11)25(34)20(13)27(36)30(29)16(10-39-29)28(37)38/h2-4,7-8,16,31,34-35H,5-6,9-10H2,1H3,(H,37,38)/t16-,29-/m1/s1 |
InChI Key |
IBUAONLWVYWMIS-HYDGNGQDSA-N |
Isomeric SMILES |
C[C@@]12CC3=C(C(=C4C(=C3)CCC5=CC6=C(C(=C54)O)C(=O)C7=C(C6=O)C(=CC=C7)O)O)C(=O)N1[C@H](CO2)C(=O)O |
Canonical SMILES |
CC12CC3=C(C(=C4C(=C3)CCC5=CC6=C(C(=C54)O)C(=O)C7=C(C6=O)C(=CC=C7)O)O)C(=O)N1C(CO2)C(=O)O |
synonyms |
TMC 66 TMC-66 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



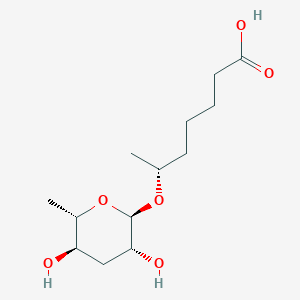
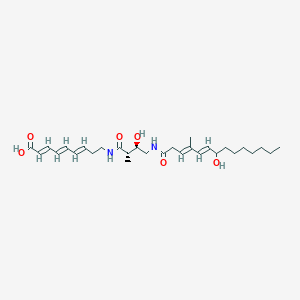

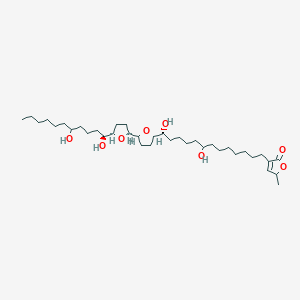

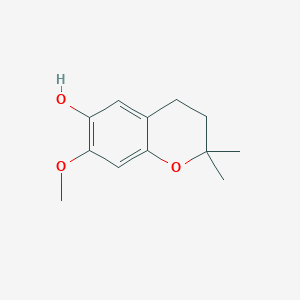
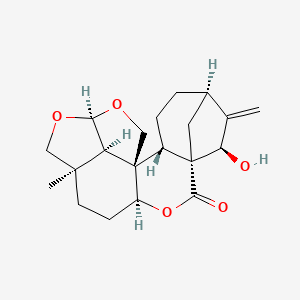

![2-Butyl-5-methylsulfinyl-3-[[4-[2-(propylcarbamoylsulfamoyl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B1248476.png)
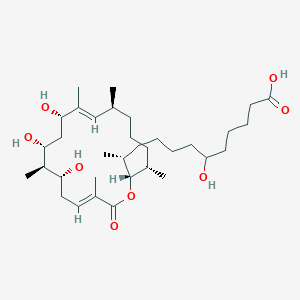
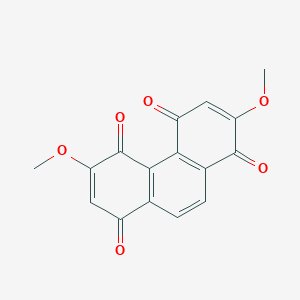
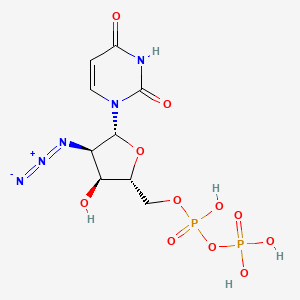
![1-[4-(2,4-Dimethylphenyl)piperazino]-3-[3,5-dimethoxy-4-(benzyloxy)phenyl]-2-propene-1-one](/img/structure/B1248482.png)
